

Application Notes: CCT128930 Hydrochloride in Breast Cancer Cell Lines

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Compound of Interest		
Compound Name:	CCT128930 hydrochloride	
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Introduction

CCT128930 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with particular potency against AKT2.[1][2][3] The AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its frequent dysregulation in various cancers, including breast cancer, makes it a prime therapeutic target.[1][4][5] CCT128930 has demonstrated significant anti-proliferative activity in breast cancer cell lines, particularly those with a dysregulated PI3K/AKT pathway, such as HER2-positive and PIK3CA-mutant lines like BT474.[1][4][5] These notes provide detailed protocols for utilizing CCT128930 hydrochloride in breast cancer cell line research.

Mechanism of Action

CCT128930 functions by competitively binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity.[1] This leads to a reduction in the phosphorylation of downstream AKT substrates, including GSK3β, PRAS40, and FOXO1, ultimately resulting in a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][5] While its primary mechanism is AKT inhibition, some studies suggest that CCT128930 may also induce AKT-independent effects such as DNA damage and autophagy.[1][2]

Data Presentation



In Vitro Efficacy of CCT128930

Cell Line	Cancer Type	Key Genetic Features	IC50/GI50 (μM)	Reference
BT474	Breast Cancer	HER2-positive, PIK3CA-mutant	Not explicitly stated, but showed profound antitumor effect	[1][4]
MCF7	Breast Cancer	PTEN-wildtype, PIK3CA-mutated	Not explicitly stated, but showed inhibition of pSer9 GSK3β	[4]
U87MG	Glioblastoma	PTEN-null	6.3	[2][6]
LNCaP	Prostate Cancer	PTEN-null	0.35	[2][6]
PC3	Prostate Cancer	PTEN-null	1.9	[2][6]

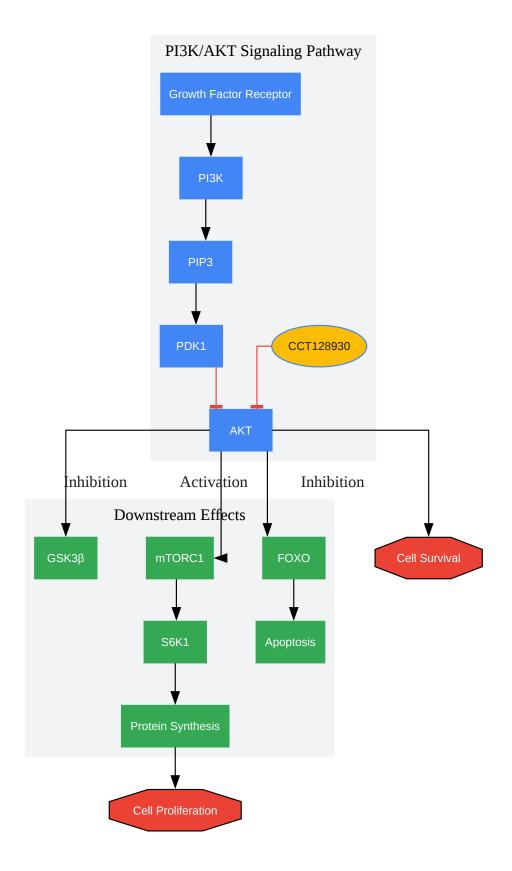
In Vivo Efficacy of CCT128930 in a Breast Cancer

Xenograft Model

Xenograft Model	Dosing Regimen	Outcome	Reference
BT474 (Human Breast Cancer)	40 mg/kg, i.p., twice daily for 5 days	Complete growth arrest; 29% treated:control ratio on day 22	[1][2]

Mandatory Visualizations





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Caption: CCT128930 inhibits AKT, blocking downstream signaling to reduce cell survival and proliferation.

Experimental Protocols Protocol 1: Cell Viability Assay (MTT/SRB Assay)

This protocol determines the effect of CCT128930 on the viability and proliferation of breast cancer cell lines.

Materials:

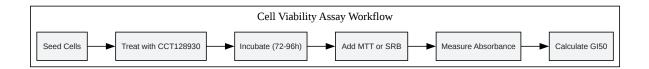
- Breast cancer cell lines (e.g., BT474, MCF7)
- Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
- CCT128930 hydrochloride
- DMSO (for stock solution)
- · 96-well plates
- MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)
- Microplate reader

Procedure:

- Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.[8]
- Compound Treatment: Prepare a stock solution of CCT128930 in DMSO.[2] Create serial dilutions of CCT128930 in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μL of the medium containing different concentrations of CCT128930 or vehicle control (DMSO).



- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[2]
- MTT Assay:
 - Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
 - \circ Remove the medium and add 150 μL of solubilization solution to dissolve the formazan crystals.[7]
 - Shake the plate for 15 minutes to ensure complete solubilization.
- SRB Assay:
 - \circ Fix the cells by adding 100 μL of cold 10% (w/v) Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
 - Wash the plates five times with water and allow them to air dry.
 - Stain the cells with 100 μL of 0.4% SRB solution for 30 minutes at room temperature.
 - Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[2]
 - Solubilize the bound dye with 200 μL of 10 mM Tris base.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm for MTT or 490-530 nm for SRB using a microplate reader.[2][7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).[7]





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Caption: Workflow for determining the GI50 of CCT128930 in breast cancer cells.

Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

This protocol is used to assess the effect of CCT128930 on the phosphorylation status of AKT and its downstream targets.

Materials:

- Breast cancer cell lines
- CCT128930 hydrochloride
- 6-well plates
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

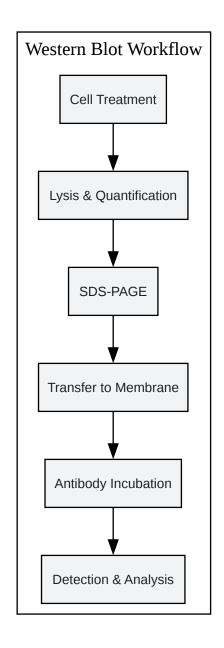
Methodological & Application





- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[9]
 Treat the cells with various concentrations of CCT128930 for the desired time (e.g., 1, 6, 24 hours).[10]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 μL of ice-cold RIPA buffer.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
- Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
 [11] Determine the protein concentration using a BCA assay.[6]
- Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-40 μg).
 Add Laemmli buffer and heat at 95°C for 5 minutes.[12]
- Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.[9][13]
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
- Detection: Visualize the protein bands using an ECL detection system.[6] Analyze the band intensities to determine the ratio of phosphorylated to total protein.





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Caption: Workflow for analyzing AKT pathway inhibition by CCT128930 via Western blot.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CCT128930 on the cell cycle distribution of breast cancer cells.

Materials:

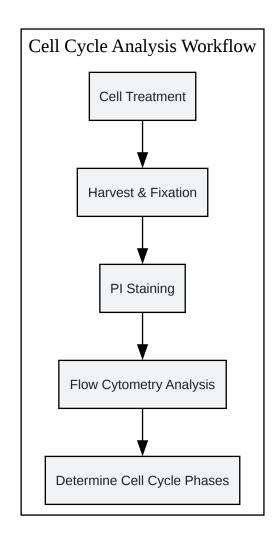


- Breast cancer cell lines
- CCT128930 hydrochloride
- 6-well plates
- PBS
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with CCT128930 at the desired concentration (e.g., 1x or 3x GI50) for 24 or 48 hours.[10]
- Cell Harvest: Collect both adherent and floating cells by trypsinization and centrifugation.[14]
- Fixation: Wash the cells with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[10][15] Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[10][15]
- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10]
 Resuspend the cell pellet in 300-500 μL of PI staining solution.[15] Incubate for 15-30 minutes at room temperature in the dark.[15]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[16] Gate the cell population to exclude doublets and debris.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage
 of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]





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Caption: Workflow for analyzing the effect of CCT128930 on the cell cycle.

Troubleshooting and Interpretation

- Paradoxical Increase in p-AKT: At lower concentrations, ATP-competitive AKT inhibitors like
 CCT128930 can sometimes cause a paradoxical increase in AKT phosphorylation at Ser473.
 [10] This is a known feedback mechanism. It is important to test a range of concentrations to
 find the optimal dose for inhibiting downstream targets.[10]
- AKT-Independent Effects: CCT128930 may induce cell cycle arrest and DNA damage through mechanisms independent of AKT inhibition.[1][10] This highlights the possibility of off-target effects contributing to its overall activity.



Expected Phenotype: A G1 cell cycle arrest is the expected and well-documented outcome
of CCT128930 treatment in several cancer cell lines, consistent with the inhibition of the
PI3K/AKT pathway.[4][10]

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